
8-(Aminomethyl)quinolin-4-aminedihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(Aminomethyl)quinolin-4-aminedihydrochloride is a versatile chemical compound with a unique structure that allows for various applications in scientific research. It is known for its utility in drug synthesis and biological studies, making it a valuable tool for researchers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Aminomethyl)quinolin-4-aminedihydrochloride typically involves the nitration of quinoline to produce a mixture of 5- and 8-nitro derivatives. These derivatives are then separated by distillation and sublimation. The 8-nitro isomer is reduced using tin powder in the presence of hydrochloric acid to yield the amine . Another method involves the amination of 8-chloroquinoline .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, are likely applied to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
8-(Aminomethyl)quinolin-4-aminedihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as tin powder and hydrochloric acid.
Substitution reagents: Such as halogens or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction typically produces amines.
Applications De Recherche Scientifique
8-(Aminomethyl)quinolin-4-aminedihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of biological processes and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of various chemical products and materials.
Mécanisme D'action
The mechanism of action of 8-(Aminomethyl)quinolin-4-aminedihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s amine functional group allows it to form amides and serve as a directing group in organic synthesis. This property makes it a powerful tool in C–H bond activation and functionalization .
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Aminoquinoline: A structurally analogous compound with similar applications in drug synthesis and biological studies.
8-Hydroxyquinoline: Another related compound known for its use in various chemical and biological applications.
Uniqueness
8-(Aminomethyl)quinolin-4-aminedihydrochloride stands out due to its unique structure, which allows for a broader range of applications and more efficient reactions compared to its analogs. Its versatility in scientific research makes it a valuable compound for various fields.
Propriétés
Formule moléculaire |
C10H13Cl2N3 |
|---|---|
Poids moléculaire |
246.13 g/mol |
Nom IUPAC |
8-(aminomethyl)quinolin-4-amine;dihydrochloride |
InChI |
InChI=1S/C10H11N3.2ClH/c11-6-7-2-1-3-8-9(12)4-5-13-10(7)8;;/h1-5H,6,11H2,(H2,12,13);2*1H |
Clé InChI |
RGBJLNARNOISJJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C(=C1)C(=CC=N2)N)CN.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


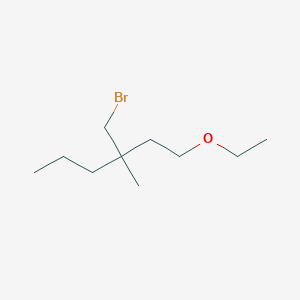
![5-(Methylsulfanyl)-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-thiazole](/img/structure/B15315011.png)
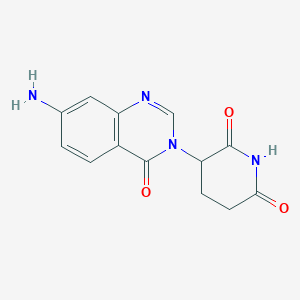
![4-Chloro-1-(pyrimidin-2-yl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B15315027.png)
![Ethyl 6-methyl-4-oxo-4,5-dihydroisoxazolo[5,4-d]pyrimidine-3-carboxylate](/img/structure/B15315035.png)
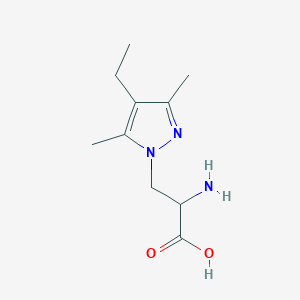

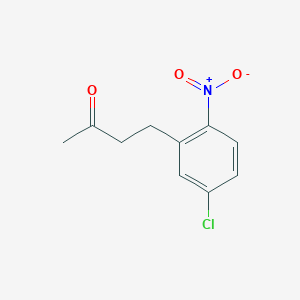
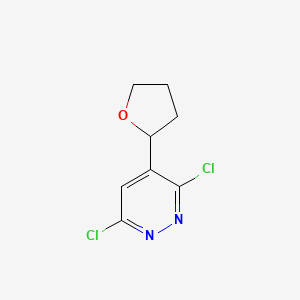

![rac-(1R,4S,5S)-4-(6-methoxypyridin-3-yl)-2-oxabicyclo[2.1.1]hexane-5-carboxylicacid](/img/structure/B15315070.png)
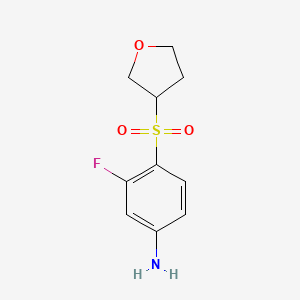
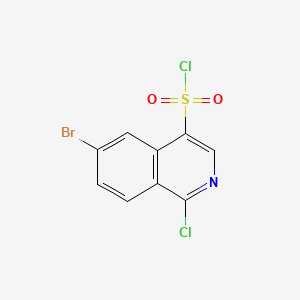
![Tert-butyl1-(bromomethyl)-2-oxa-6-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B15315090.png)
